Dimethylallyl Pyrophosphate (triammonium salt)

Description

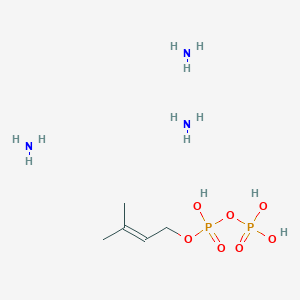

Dimethylallyl Pyrophosphate (DMAPP) triammonium salt (CAS 1186-30-7) is a critical isoprenoid precursor with the molecular formula C₅H₂₁N₃O₇P₂ and a molecular weight of 297.18 g/mol . It is synthesized via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, where it serves as a fundamental building block for terpenoids and sterols . DMAPP is the isomer of isopentenyl pyrophosphate (IPP) and condenses with IPP to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and longer-chain prenyl derivatives . Its triammonium salt form enhances water solubility, making it suitable for biochemical assays and enzymatic studies .

Properties

Molecular Formula |

C5H21N3O7P2 |

|---|---|

Molecular Weight |

297.18 g/mol |

IUPAC Name |

azane;3-methylbut-2-enyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 |

InChI Key |

VBUNGGIXIOHBHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylallyl Pyrophosphate (triammonium salt) can be synthesized through the isomerization of isopentenyl pyrophosphate. The enzyme isopentenyl pyrophosphate isomerase catalyzes this isomerization . The compound can also be synthesized from mevalonic acid in the mevalonate pathway or from HMBPP in the MEP pathway .

Industrial Production Methods

Industrial production of Dimethylallyl Pyrophosphate (triammonium salt) involves the use of biotechnological processes that leverage the mevalonate and MEP pathways. These processes typically involve the fermentation of microorganisms engineered to overproduce the necessary enzymes and intermediates .

Chemical Reactions Analysis

Types of Reactions

Dimethylallyl Pyrophosphate (triammonium salt) undergoes various chemical reactions, including:

Condensation Reactions: It condenses with isopentenyl pyrophosphate to form geranyl pyrophosphate.

Isomerization: It can be isomerized to isopentenyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.

Common Reagents and Conditions

Common reagents used in reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:

Enzymes: Isopentenyl pyrophosphate isomerase for isomerization reactions.

Solvents: Methanol and aqueous ammonium hydroxide solutions are commonly used.

Major Products Formed

The major products formed from reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:

Geranyl Pyrophosphate: Formed through condensation with isopentenyl pyrophosphate.

Isopentenyl Pyrophosphate: Formed through isomerization.

Scientific Research Applications

Dimethylallyl pyrophosphate (DMAPP) triammonium salt is a chemical compound with diverse applications, particularly in biochemical research and the study of metabolic pathways. DMAPP functions primarily as a precursor in synthesizing various biologically active molecules .

Scientific Research Applications

As a precursor DMAPP triammonium salt serves as a precursor for biologically active proteins . It participates in the synthesis of geranyl pyrophosphate through condensation with isopentyl pyrophosphate. Subsequently, it condenses with another molecule of isopentyl pyrophosphate to produce farnesyl pyrophosphate . Farnesylation, the process involving farnesyl pyrophosphate, is crucial for the function of numerous proteins involved in signal transduction .

TRP Channel Activation DMAPP is an activator of the transient receptor potential ion channel TRPV4 . Activation of TRPV4 by DMAPP in vivo induces acute inflammation and noxious mechanical hypersensitivities .

Data Table

DMAPP as a Nociceptive Molecule

In vivo studies have shown that DMAPP elicits nociceptive effects through the activation of TRPV4. Specifically, intraplantar injection of DMAPP in mice caused acute nociceptive flinches, an effect that was negated by pretreatment with TRPV4 blockers . This indicates DMAPP's role as a pain-producing molecule via TRPV4 activation . Furthermore, DMAPP induced acute inflammation and noxious mechanical hypersensitivities in a TRPV4-dependent manner, highlighting its pro-inflammatory properties .

DMAPP in Isoprenoid Biosynthesis

Mechanism of Action

Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its role as an intermediate in the biosynthesis of terpenes and terpenoids. It participates in the mevalonate and MEP pathways, where it is converted to other isoprenoid intermediates such as geranyl pyrophosphate and isopentenyl pyrophosphate . The enzyme isopentenyl pyrophosphate isomerase plays a key role in its isomerization .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ammonium Content | Key Structural Features |

|---|---|---|---|---|

| DMAPP triammonium salt | C₅H₂₁N₃O₇P₂ | 297.18 | Triammonium | 5-carbon chain with pyrophosphate group |

| IPP triammonium salt | C₅H₂₁N₃O₇P₂ | 297.18 | Triammonium | Isomer of DMAPP; lacks allylic double bond |

| GPP triammonium salt | C₁₀H₂₈N₃O₇P₂ | 371.27 | Triammonium | 10-carbon chain (geranyl group) |

| FPP ammonium salt | C₁₅H₃₇N₃O₇P₂ | 433.42 | Triammonium | 15-carbon chain (farnesyl group) |

| GGPP ammonium salt | C₂₀H₄₆N₃O₇P₂ | 499.54 | Triammonium | 20-carbon chain (geranylgeranyl group) |

Key Observations :

- Chain Length: DMAPP (C₅) is the shortest, while GGPP (C₂₀) is the longest. Chain length dictates their roles in synthesizing mono-, sesqui-, or diterpenes .

- Ammonium Content: Triammonium salts (DMAPP, IPP, GPP) improve aqueous solubility compared to diammonium salts (e.g., undecaprenyl monophosphate) .

- Isomerism: DMAPP and IPP are structural isomers; DMAPP’s allylic double bond makes it the active donor in prenyltransferase reactions .

DMAPP Triammonium Salt

- Primary Role: Combines with IPP to form GPP (C₁₀), the precursor of monoterpenes (e.g., geraniol, limonene) .

- Downstream Products : Further condensation yields FPP (C₁₅; sesquiterpenes, sterols) and GGPP (C₂₀; diterpenes, protein prenylation) .

- Biological Activity: Activates TRPV4 ion channels, inducing calcium influx and pro-inflammatory responses in nociceptive pathways .

IPP Triammonium Salt

- Role : Isomerizes to DMAPP via IPP isomerase ; serves as the elongating unit in terpene synthesis .

- Key Difference: Cannot initiate condensation without prior isomerization to DMAPP .

FPP and GGPP Ammonium Salts

Biological Activity

Dimethylallyl pyrophosphate (DMAPP), specifically in its triammonium salt form, is a significant isoprenoid precursor involved in various biological processes. This compound plays a crucial role in the mevalonate and methylerythritol phosphate (MEP) pathways, which are essential for the biosynthesis of terpenes and steroids across different life forms. This article explores the biological activity of DMAPP, highlighting its mechanisms of action, effects on ion channels, and implications in inflammation and nociception.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂₁N₃O₇P₂ |

| Molecular Weight | 297.184 g/mol |

| CAS Number | 1186-30-7 |

| Boiling Point | 550.8 °C at 760 mmHg |

| Flash Point | 21 °C |

DMAPP is primarily recognized for its role as a precursor in the biosynthesis of isoprenoids. It can be converted to isopentenyl pyrophosphate (IPP) through the action of isopentenyl pyrophosphate isomerase, facilitating various downstream reactions critical for cellular functions.

Interaction with Ion Channels

Recent studies have elucidated DMAPP's role as an activator of transient receptor potential vanilloid 4 (TRPV4) channels. The activation of TRPV4 by DMAPP has been shown to mediate nociceptive responses and inflammation:

- Calcium Imaging Studies : In HEK293T cells expressing TRPV4, DMAPP induced a significant increase in intracellular calcium levels with an EC₅₀ value of approximately 2.5 µM, indicating a potent agonistic effect on TRPV4 .

- In Vivo Studies : Administration of DMAPP in mouse models resulted in nociceptive flinches and acute inflammatory responses that were blocked by TRPV4 antagonists, confirming its role as a pain-producing molecule .

Nociceptive and Inflammatory Responses

DMAPP has been linked to both nociceptive and pro-inflammatory effects:

- Nociception : The compound activates TRPV4 channels leading to pain sensations. This was demonstrated through behavioral assays where intraplantar injection of DMAPP triggered flinching responses .

- Inflammation : DMAPP administration resulted in increased mechanical hypersensitivity and inflammatory markers, indicating its potential involvement in inflammatory pain pathways .

Case Studies

- Study on Sensory Neurons : A study investigated the effects of DMAPP on sensory neurons and keratinocytes. Results showed that DMAPP not only activated TRPV4 but also inhibited TRPV3 activation by camphor, suggesting a complex modulatory role on sensory ion channels .

- Effects on Keratinocytes : In keratinocyte cultures, DMAPP was observed to modify TRPV3 activity, highlighting its potential impact on skin-related pain mechanisms .

Q & A

Q. What are the primary biosynthetic pathways for DMAPP (triammonium salt), and how do researchers validate its purity in experimental settings?

DMAPP is synthesized via the mevalonate (MVA) pathway in eukaryotes and the methylerythritol phosphate (MEP) pathway in prokaryotes and plant plastids. Researchers validate purity using thin-layer chromatography (TLC) with ≥90% purity thresholds (common in commercial standards) . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for isotopic or structural confirmation, particularly for studies requiring precise quantification of isoprenoid precursors .

Q. What are the optimal storage and handling protocols for DMAPP (triammonium salt) to ensure stability in biochemical assays?

DMAPP is highly hygroscopic and prone to hydrolysis. Store lyophilized powder at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Solutions should be prepared in ethanol:water (7:3) with 0.15N NHOH to maintain solubility and stability, aliquoted to avoid freeze-thaw cycles, and stored at -80°C for long-term use . For radioactive isotopes (e.g., C or H-labeled DMAPP), ship and store in dry ice to preserve activity .

Q. How does DMAPP interact with key enzymes in isoprenoid biosynthesis, and what assays are used to study these interactions?

DMAPP serves as a substrate for prenyltransferases (e.g., farnesyl pyrophosphate synthase) in chain elongation. Radiolabeled DMAPP (e.g., C) is used in enzymatic assays to track incorporation into downstream products like geranylgeranyl pyrophosphate (GGPP). Activity is quantified via scintillation counting or autoradiography . For non-radioactive studies, HPLC-MS monitors reaction kinetics and product profiles .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 14^{14}14C or 3^{3}3H) of DMAPP improve tracking of metabolic flux in complex biological systems?

Isotopic DMAPP (e.g., C at 50–60 mCi/mmol) enables precise tracing of isoprenoid flux in vivo. In plant studies, C-DMAPP is administered via microinjection or hydroponic systems, followed by metabolite extraction and radio-HPLC analysis. For mammalian systems, H-labeled DMAPP (10–20 Ci/mmol) is used in cell culture, with liquid scintillation counting to quantify incorporation into cholesterol or dolichol pathways .

Q. What experimental models are suitable for studying DMAPP's dual role in TRPV4 activation and TRPV3 antagonism?

In vitro, HEK293T cells heterologously expressing TRPV4 or TRPV3 are treated with DMAPP (1–10 mM) and monitored via Fura-2 Ca imaging. TRPV4 activation (EC = 2.5 mM) is confirmed using the antagonist Ruthenium Red, while TRPV3 inhibition (IC = 10.4 mM) is validated via patch-clamp electrophysiology . In vivo, intradermal siRNA knockdown of TRPV4 in murine models reveals DMAPP's pro-inflammatory effects, assessed through edema measurement and nociceptive behavioral assays .

Q. How do researchers resolve contradictions in reported molecular weights (e.g., 297.18 vs. 301.13) and structural data for DMAPP (triammonium salt)?

Discrepancies arise from variations in salt forms (triammonium vs. diammonium) and hydration states. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, the triammonium salt (CHNOP) has a theoretical MW of 297.18, while adducts or solvent residues may account for higher observed values .

Q. What methodologies are employed to study DMAPP's stereochemical specificity in enzyme binding and catalysis?

Q. What are the best practices for designing dose-response studies with DMAPP in TRP channel research?

Use concentrations spanning 0.1–10 mM to capture TRPV4 activation (EC ~2.5 mM) and TRPV3 inhibition (IC ~10.4 mM). Include controls with 4α-PDD (TRPV4 agonist) and carvacrol (TRPV3 agonist) to validate channel specificity. For in vivo models, administer DMAPP via intraplantar injection (1–5 mM in 20 µL saline) and monitor nociception using von Frey filaments .

Q. How can structural modeling predict DMAPP's interaction with TRP channels, and what limitations exist?

Homology models of TRPV3/4, based on cryo-EM structures (e.g., PDB: 6DVW), are used to dock DMAPP. Molecular dynamics simulations suggest that DMAPP's shorter isoprenoid chain (vs. FPP) limits access to TRPV3's hydrophobic pocket, explaining its antagonism. However, experimental validation via site-directed mutagenesis (e.g., altering residue W521 in TRPV3) is required to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.